6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry. It is classified as a pyrimidine derivative, which indicates its structural foundation based on the pyrimidine ring system. This compound is often explored for its potential therapeutic applications, especially as an inhibitor of specific enzymes.
The compound is known by its systematic name, and its chemical formula is with a molecular weight of 224.26 g/mol. It is typically categorized under pyrimidine derivatives and aminopiperidine compounds. The hydrochloride salt form enhances its solubility in aqueous environments, making it more suitable for biological studies and applications .
The synthesis of 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several methods, typically involving multi-step organic reactions.
The molecular structure of 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione features a pyrimidine ring with a methyl group and an aminopiperidine side chain.
6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride can participate in various chemical reactions:
The mechanism of action for 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride primarily involves its role as an enzyme inhibitor:
The physical and chemical properties of 6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride are critical for its applications:
6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride has several scientific uses:
The synthesis of enantiomerically pure 3-aminopiperidine intermediates is critical for the structural integrity and biological activity of 6-(3-aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride. Two principal methodologies dominate contemporary approaches:
Biocatalytic Cascades: Multi-enzyme systems employing engineered galactose oxidase (GOase) variants (e.g., M3–5) and imine reductases (IREDs; e.g., IR-49 or AdRedAm) enable the stereoselective conversion of N-Cbz-protected L-lysinol or L-ornithinol derivatives to chiral 3-aminopiperidines. This one-pot cascade oxidizes the amino alcohol to an aldehyde using GOase, followed by spontaneous cyclization to a cyclic imine, which is stereoselectively reduced by IRED to yield (S)- or (R)-3-aminopiperidine frameworks. Optimized conditions (pH 8.0, 30°C, phosphate buffer) achieve isolated yields up to 54% with >98% enantiomeric excess (ee) by minimizing racemization of labile intermediates [2].
Chiral Pool Derivatization: Alternative routes leverage chiral amino acid precursors (e.g., L-ornithine or L-lysine). Protection of the α-amino group (Cbz or Boc) precedes cyclization through intramolecular nucleophilic displacement or reductive amination. Curtius rearrangements or Hofmann degradations of acylated precursors remain viable but less efficient due to racemization risks and harsh reagents [2] [9].
Table 1: Comparison of Stereoselective 3-Aminopiperidine Synthesis Methods
Method | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (%) | Key Advantage |
---|---|---|---|---|
Biocatalytic Cascade | GOase M3–5 + IRED IR-49 | 54 | >98 | Single-pot operation; no racemization |
Chiral Pool (L-Ornithine) | Cbz-protection → Cyclization | 35–45 | >95 | Readily available starting materials |
Curtius Rearrangement | DPPA, tert-Butanol | 25–30 | 80–90 | Applicable to diverse substrates |
Functionalization of the pyrimidine core relies on activating the C6 position of 6-amino-3-methyluracil (CAS 2434-53-9) for nucleophilic displacement by 3-aminopiperidine:
Diazotization-Activation: Treatment of 6-amino-3-methyluracil with sodium nitrite (NaNO₂) in acidic media (HCl/H₂O, 0°C) generates a transient diazonium salt. Subsequent reduction with sodium dithionite (Na₂S₂O₄) yields the highly reactive 5,6-diamino-3-methyluracil intermediate. This species undergoes spontaneous cyclization or oxidative coupling but requires careful temperature control (50–60°C) to suppress polymer byproducts. Yields reach 78–93% under optimized conditions [3] [7].
Direct Nucleophilic Aromatic Substitution (SNAr): 6-Chloro-3-methyluracil serves as an electrophilic scaffold for coupling with 3-aminopiperidine. Reactions proceed in aprotic dipolar solvents (e.g., dimethyl sulfoxide or N,N-dimethylformamide) at 80–100°C, often with added base (e.g., triethylamine) to scavenge HCl. Microwave irradiation (120°C, 30 min) enhances reaction efficiency, achieving >85% conversion while reducing decomposition [1] [8].
Table 2: Solvent and Condition Optimization for Pyrimidine-Aminopiperidine Coupling
Method | Solvent System | Temperature (°C) | Time (h) | Conversion (%) | Key Challenge |
---|---|---|---|---|---|
SNAr (Chloro-uracil) | Dimethyl Sulfoxide | 100 | 8 | 85–90 | Requires anhydrous conditions |
SNAr (Microwave) | N,N-Dimethylformamide | 120 | 0.5 | >95 | Rapid but scalability limitations |
Diazotization-Reduction | Water/Acetic Acid | 50–60 | 1–2 | 93 | Byproduct formation (polymers) |
Conversion of the free base to the hydrochloride salt ensures stability, crystallinity, and bioavailability. Critical parameters include solvent choice, acid addition rate, and crystallization kinetics:
Acidification and Antisolvent Crystallization: The free base is dissolved in a water-miscible organic solvent (e.g., tetrahydrofuran or ethanol). Controlled addition of concentrated hydrochloric acid (2.0–2.2 equiv) at 5–10°C forms the salt in situ. Crystallization is induced by introducing antisolvents like diethyl ether, methyl tert-butyl ether, or acetone. Ethyl acetate/acetone blends (3:1 v/v) yield high-purity crystals (>99.5% HPLC) with defined morphology [1] [4] [10].
Solvent Optimization: Binary solvent systems (e.g., ethanol/water or isopropanol/ethyl acetate) balance solubility and crystal growth. Ethanol/water (4:1 v/v) facilitates slow crystal formation, minimizing inclusion of impurities. Seeding with pre-formed hydrochloride crystals during the supersaturation phase ensures uniform particle size distribution (D90 < 50 µm) [10].
Table 3: Impact of Solvent Blends on Hydrochloride Salt Crystallization
Solvent System (v/v) | Crystal Yield (%) | Purity (HPLC %) | Particle Size (D90, µm) | Advantage |
---|---|---|---|---|
Tetrahydrofuran/Ether | 82 | 98.7 | 120 | Rapid crystallization |
Ethanol/Water (4:1) | 90 | 99.8 | 45 | Low impurity inclusion; uniform crystals |
Ethyl Acetate/Acetone (3:1) | 88 | 99.5 | 75 | Scalable; easy filtration |
Implementing sustainable principles enhances atom economy and reduces waste in synthesizing 6-(3-aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione hydrochloride:
Enzyme-Catalyzed Aminopiperidine Synthesis: Replacing stoichiometric reducing agents (e.g., NaBH₄) with IRED biocatalysts enables asymmetric imine reduction using cofactor recycling (e.g., glucose dehydrogenase/NADP⁺). This eliminates metal waste and achieves higher enantioselectivity (>98% ee) while operating in aqueous buffer at ambient temperature [2].
Microwave-Assisted Coupling: Microwave irradiation accelerates the nucleophilic substitution between 6-chloro-3-methyluracil and 3-aminopiperidine. Reactions complete in 30 minutes versus 8–12 hours conventionally, reducing energy consumption by 70% and suppressing hydrolytic byproducts (e.g., 6-hydroxyuracil) [8].
Solvent Reduction Strategies: Biphasic systems (water/ethyl acetate) facilitate in situ salt formation during workup, minimizing solvent-intensive purification. Additionally, antisolvents like acetone are recoverable (>80% distillation recovery), lowering the E-factor (kg waste/kg product) from 15 to <5 [4] [10].
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